2-Bromo-3-fluoro-4-nitropyridine

Catalog No.
S821576
CAS No.
1807072-92-9
M.F
C5H2BrFN2O2
M. Wt
220.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3-fluoro-4-nitropyridine

CAS Number

1807072-92-9

Product Name

2-Bromo-3-fluoro-4-nitropyridine

IUPAC Name

2-bromo-3-fluoro-4-nitropyridine

Molecular Formula

C5H2BrFN2O2

Molecular Weight

220.98 g/mol

InChI

InChI=1S/C5H2BrFN2O2/c6-5-4(7)3(9(10)11)1-2-8-5/h1-2H

InChI Key

QEBVNLSQEHSZHE-UHFFFAOYSA-N

SMILES

C1=CN=C(C(=C1[N+](=O)[O-])F)Br

Canonical SMILES

C1=CN=C(C(=C1[N+](=O)[O-])F)Br

2-Bromo-3-fluoro-4-nitropyridine is a heterocyclic compound with the molecular formula C5_5H3_3BrFNO2_2. This compound features a pyridine ring substituted with bromine, fluorine, and nitro groups, making it a versatile intermediate in organic synthesis. The presence of these functional groups enhances its reactivity, particularly in nucleophilic substitution reactions and cross-coupling reactions.

There is no current information available on the specific mechanism of action of 2-Bromo-3-fluoro-4-nitropyridine. Without knowledge of its intended use or biological activity, it is impossible to speculate on its mechanism in a biological system.

  • Nitro Group: The nitro group can be a potential explosive hazard. Standard precautions for handling nitroaromatic compounds should be followed, including working in a fume hood and using appropriate personal protective equipment (PPE).
  • Halogenated Compound: The bromo group can react with some chemicals. Standard laboratory practices for handling halogenated compounds should be followed.
  • Fluoride Compound: Fluoride salts can be corrosive and should be handled with care.
  • Precursor for Organic Synthesis

    The presence of a bromine atom and a nitro group suggests 2-Bromo-3-fluoro-4-nitropyridine could be a valuable intermediate for the synthesis of more complex organic molecules. The bromine can act as a leaving group in substitution reactions, while the nitro group can be transformed into various functional groups useful in pharmaceuticals and other materials science applications.

  • Building Block for Medicinal Chemistry

  • Material Science Applications

    Fluorinated nitroaromatic compounds have been explored in the development of materials with specific properties, such as explosives or organic electronics [, ]. The presence of the bromine atom may further modify these properties, but more research is required to understand the potential applications of 2-Bromo-3-fluoro-4-nitropyridine in this field.

The chemical behavior of 2-Bromo-3-fluoro-4-nitropyridine is characterized by several types of reactions:

  • Nucleophilic Substitution Reactions: The compound can undergo nucleophilic substitution where the bromine or nitro group is replaced by other nucleophiles. Common reagents include sodium azide or potassium thiolate under mild conditions.
  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
  • Oxidation Reactions: Although less common, oxidation reactions can also occur, typically involving strong oxidizing agents like potassium permanganate.

2-Bromo-3-fluoro-4-nitropyridine has shown significant interactions with biological systems:

  • Enzyme Interactions: It interacts with cytochrome P450 enzymes, which are crucial for the metabolism of various compounds. This interaction can influence drug metabolism and toxicity.
  • Cellular Effects: The compound affects cell signaling pathways and gene expression, modulating the activity of kinases and phosphatases. This modulation can have downstream effects on cellular metabolism and signaling cascades.

Synthesis of 2-Bromo-3-fluoro-4-nitropyridine can be achieved through various methods:

  • Halogenation: Starting from 3-fluoropyridine, bromination can be performed using bromine or brominating agents.
  • Nucleophilic Aromatic Substitution: The compound can be synthesized by reacting 3-bromo-4-nitropyridine with fluorinating agents like tetrabutylammonium fluoride (TBAF) under controlled conditions .
  • Reduction of Nitro Compounds: The nitro group can be selectively reduced to an amine using catalytic hydrogenation methods, which can then be further modified to yield various derivatives .

2-Bromo-3-fluoro-4-nitropyridine finds applications in several fields:

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of biologically active compounds and pharmaceuticals, particularly those that require specific halogen substitutions for enhanced activity.
  • Material Science: The compound is used in the development of advanced materials due to its unique electronic properties imparted by the halogen substitutions.

Research indicates that 2-Bromo-3-fluoro-4-nitropyridine influences various biochemical pathways:

  • Targeting Enzymes: It has been shown to inhibit specific enzymes by binding to their active sites, affecting their catalytic activities.
  • Cell Signaling: The compound modulates signaling pathways that are critical for cellular communication and function, potentially impacting processes such as proliferation and apoptosis.

Several compounds share structural similarities with 2-Bromo-3-fluoro-4-nitropyridine. Here are a few notable examples:

Compound NameStructural FeaturesUnique Characteristics
2-Bromo-4-fluoropyridineBromine at position 2, fluorine at position 4Lacks nitro group; different reactivity profile
3-Bromo-4-nitropyridineBromine at position 3, nitro at position 4Does not contain fluorine; different electrophilicity
2-Fluoro-4-nitropyridineFluorine at position 2, nitro at position 4Lacks bromine; different substitution patterns

2-Bromo-3-fluoro-4-nitropyridine is unique due to the combination of all three functional groups (bromine, fluorine, and nitro) on the pyridine ring. This combination enhances its electrophilicity and reactivity in nucleophilic substitution reactions compared to similar compounds.

XLogP3

1.8

Dates

Modify: 2023-08-16

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